molecular formula C10H11N3O2 B13170356 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13170356
M. Wt: 205.21 g/mol
InChI Key: UMPCACVOUSFBFR-UHFFFAOYSA-N
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Description

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound combining a pyridine ring with a 3-oxopiperazine moiety. The pyridine ring is substituted with an aldehyde group at the 3-position and a 3-oxopiperazine group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(3-oxopiperazin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H11N3O2/c14-7-8-2-1-3-12-10(8)13-5-4-11-9(15)6-13/h1-3,7H,4-6H2,(H,11,15)

InChI Key

UMPCACVOUSFBFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of piperazine derivatives with pyridine-3-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 3-oxopiperazine-pyridine-aldehyde architecture. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents/Functional Groups Key Properties Reference
2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde Pyridine + 3-oxopiperazine Aldehyde (C3), 3-oxopiperazine (C2) High hydrogen-bonding capacity, moderate stability N/A
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-methyl-amino-piperidine Piperidine + pyridine Chloro, trifluoromethyl groups Enhanced pharmacokinetics, lipophilicity
2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde Pyridine + pyrrolidine Methylpyrrolidine (C2), aldehyde (C3) Improved solubility, altered reactivity
2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde Pyridine + azetidine Methoxy, methyl-azetidine (C2), aldehyde (C3) Increased metabolic stability
2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde Pyridine + pyrrolidine Hydroxy, methyl-pyrrolidine (C2), aldehyde (C3) Enhanced antimicrobial activity
2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde Pyridine + thiomorpholine Methylthio-morpholine (C2), aldehyde (C3) Potential neuroprotective effects

Physicochemical Properties

  • Hydrogen Bonding: The 3-oxopiperazine group in the target compound provides stronger hydrogen-bonding capacity compared to non-oxidized piperidine (e.g., 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-methyl-amino-piperidine) or pyrrolidine analogs .
  • Solubility : Compounds with hydroxyl groups (e.g., 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde) exhibit higher aqueous solubility than the target compound, which lacks polar hydroxyl substituents .
  • Lipophilicity : The absence of lipophilic groups (e.g., chloro, trifluoromethyl) in the target compound may reduce membrane permeability compared to analogs like those in .

Biological Activity

2-(3-Oxopiperazin-1-yl)pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C11H12N2O2
Molecular Weight 220.23 g/mol
IUPAC Name This compound
Canonical SMILES C1CN(C(=O)N1)C=CC(=O)C2=CN=CC=C2C=C1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The piperazine moiety may facilitate binding to protein targets through hydrogen bonding and hydrophobic interactions.

Interaction with Protein Targets

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of protein-protein interactions, suggesting a potential role for this compound in therapeutic applications against various diseases, including cancer and infectious diseases.

Antimicrobial Properties

Studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, a related compound showed effective inhibition against multiple strains of bacteria, including resistant strains of Mycobacterium tuberculosis (Table 1).

CompoundMIC (μg/mL) against H37RvMIC (μg/mL) against MDR Strains
This compound0.0250.030
Control (INH)>40>40

Anticancer Activity

The compound has also been investigated for its anticancer properties. Certain piperazine derivatives have shown cytotoxic effects on various cancer cell lines, indicating that this compound may possess similar properties.

Case Studies

  • Antitubercular Activity : A study evaluated the efficacy of piperazine derivatives against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound displayed notable activity with low MIC values, suggesting potential for further development as antitubercular agents .
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that piperazine-based compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Piperazine Ring Substitutions : Alterations in the piperazine ring can enhance binding affinity to target proteins.
  • Aldehyde Group Positioning : The position of the aldehyde group is critical for maintaining biological activity, affecting both solubility and reactivity.

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